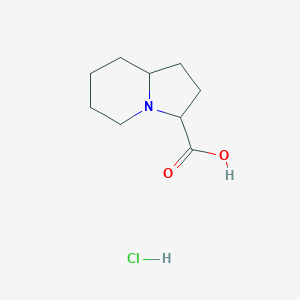

Octahydroindolizine-3-carboxylic acid hydrochloride

Descripción general

Descripción

Synthesis Analysis

There are several methods for synthesizing Oic, including asymmetric catalysis, oxidation, and ring-closing metathesis. Asymmetric catalysis using Grubbs’ catalysts is a common method for synthesizing Oic, as it provides high yields and enantiomeric purity.Molecular Structure Analysis

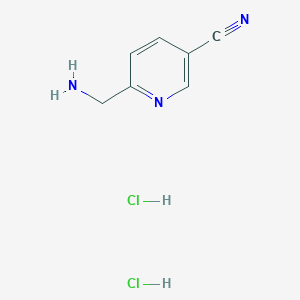

The molecular formula of Oic is C9H16ClNO2. The InChI code is 1S/C9H15NO2.ClH/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h7-8H,1-6H2,(H,11,12);1H .Physical And Chemical Properties Analysis

Oic is a white crystalline powder that is soluble in water and ethanol. It has a melting point of 258-262°C and a boiling point of 436.7°C at 760 mmHg. Oic is stable under standard conditions and is non-toxic in nature.Aplicaciones Científicas De Investigación

Molecular Structure and Crystallography

Studies have focused on the crystal and molecular structure of related compounds, shedding light on the potential for octahydroindolizine-3-carboxylic acid hydrochloride in structural and molecular chemistry. For instance, research on pyridazine-3-carboxylic acid hydrochloride revealed intricate molecular sheets formed by cations and chloride anions, hinting at the complex molecular interactions possible with similar compounds (Gryz et al., 2003).

Synthesis and Chemical Transformations

There's significant interest in the synthesis and transformation of octahydroindolizine derivatives. For instance, enantiomerically pure disubstituted pyrrolidines were synthesized from β-aminoalcohol, leading to the production of enantiomerically pure hexahydro-1H-pyrrolizines and octahydroindolizines (Tiecco et al., 2008). Another study outlined an improved strategy for synthesizing enantiomerically pure octahydroindole-2-carboxylic acid, highlighting the potential for producing pharmacologically relevant molecules (Sayago et al., 2008).

Supramolecular Chemistry and Metal Coordination

Research has also explored the potential of carboxylic acid functionalized compounds, like this compound, in forming supramolecular structures and metal-directed assemblies. A study on carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine demonstrated the formation of one-dimensional supramolecular polymers and metal-containing supramolecular complexes, suggesting similar capabilities for octahydroindolizine derivatives (Kong et al., 2012).

Medicinal Chemistry and Pharmacology

Although specific applications of this compound in medicinal chemistry and pharmacology were not directly found, related compounds have shown promise. For instance, a study on the excretion and metabolism of RWJ-22757, a compound containing the octahydroindolizine ring, suggested potential pharmacological applications due to its metabolic pathways and interaction with biological systems (Wu et al., 2002).

Analytical Chemistry

The compound's potential use in analytical chemistry is also notable, with studies focusing on the determination of carboxylic acids, aldehydes, and ketones after derivatization with 2-nitrophenylhydrazine, a process that could be relevant for analyzing compounds like this compound (Peters et al., 2004).

Chemical Synthesis Techniques

Innovative synthesis techniques involving octahydroindolizine structures have been developed, providing a foundation for further exploration of this compound in chemical synthesis (Wang et al., 2009).

Safety and Hazards

The safety data for Octahydroindolizine-3-carboxylic acid hydrochloride indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h7-8H,1-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOMFAPNKKTGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)

![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)

![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)